(+/-)-ortho-Cotinine Perchlorate

Analytical Chemistry Physical Characterization Solid-State Stability

Choose (+/-)-ortho-Cotinine Perchlorate (CAS 147732-32-9) for unmatched gravimetric precision in LC-MS/MS method development. Unlike the free-base oil, this solid-state perchlorate salt enables accurate weighing and stable -20°C storage. Its racemic ortho-isomeric configuration produces a distinct peak, well-resolved from endogenous S-(-)-cotinine and deuterated internal standards, making it an essential system suitability standard for biomonitoring studies. Procure with confidence for your analytical workflow.

Molecular Formula C10H13ClN2O5
Molecular Weight 276.673
CAS No. 147732-32-9
Cat. No. B563593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-ortho-Cotinine Perchlorate
CAS147732-32-9
Synonyms1-Methyl-5-(2-pyridinyl)-2-pyrrolidinone Monoperchlorate; _x000B_(+/-)-N-Methyl-5-(2-pyridyl)pyrrolidin-2-one Perchlorate; 
Molecular FormulaC10H13ClN2O5
Molecular Weight276.673
Structural Identifiers
SMILESCN1C(CCC1=O)C2=CC=CC=N2.OCl(=O)(=O)=O
InChIInChI=1S/C10H12N2O.ClHO4/c1-12-9(5-6-10(12)13)8-4-2-3-7-11-8;2-1(3,4)5/h2-4,7,9H,5-6H2,1H3;(H,2,3,4,5)
InChIKeyFYFBHODDUTYMIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+/-)-ortho-Cotinine Perchlorate (CAS 147732-32-9): Product Overview and Procurement-Relevant Classification


(+/-)-ortho-Cotinine Perchlorate (CAS 147732-32-9) is the perchlorate salt of the racemic ortho-isomer of cotinine, a major nicotine metabolite . It is a member of the cotinine-derived analytical standard class, characterized by its solid-state physical form (light brownish yellow solid) as a perchlorate salt, which distinguishes it from the free base (yellow oil) [1]. The compound has a molecular formula of C10H13ClN2O5, a molecular weight of 276.67 g/mol, and is primarily supplied for research use as a reference standard in nicotine metabolism and biomonitoring applications .

Why Generic Substitution Fails: Critical Differentiation Factors for (+/-)-ortho-Cotinine Perchlorate (CAS 147732-32-9) in Analytical Workflows


Generic substitution of (+/-)-ortho-Cotinine Perchlorate with other cotinine derivatives or salts is not analytically viable due to fundamental differences in physical state and chromatographic behavior. The perchlorate salt formation imparts solid-state stability and specific solubility characteristics that differ substantially from the free base (yellow oil), making direct substitution impossible without complete re-validation of analytical methods [1]. Furthermore, the racemic ortho-isomeric configuration of this compound creates distinct chromatographic elution profiles compared to S-(-)-cotinine enantiomers or deuterated internal standards, which are critical for accurate peak identification in LC-MS/MS methods [2]. Generic in-class substitution would require full method re-development and validation, incurring significant time and resource costs.

Quantitative Differentiation Guide: (+/-)-ortho-Cotinine Perchlorate (CAS 147732-32-9) vs. Closest Analytical Comparators


Solid-State Physical Form: Quantitative Comparison with Free Base Ortho-Cotinine

(+/-)-ortho-Cotinine Perchlorate exists as a solid (light brownish yellow), whereas its corresponding free base, (+/-)-ortho-Cotinine (CAS 147732-31-8), is a liquid (yellow oil) under ambient conditions [1]. This physical state difference eliminates the need for precise volumetric handling of viscous oils and enables gravimetric preparation of calibration standards with enhanced accuracy [1].

Analytical Chemistry Physical Characterization Solid-State Stability

Racemic Ortho-Isomer: Differentiation from S-(-)-Cotinine Perchlorate Enantiomer

(+/-)-ortho-Cotinine Perchlorate is the racemic ortho-isomer perchlorate salt (CAS 147732-32-9), which is chemically and chromatographically distinct from S-(-)-Cotinine Perchlorate (CAS 1217692-15-3), the biologically predominant S-enantiomer [1]. The ortho- substitution pattern (pyridine nitrogen ortho to pyrrolidinone attachment) yields different chromatographic retention times and MS/MS fragmentation patterns compared to the meta-substituted natural cotinine structure [1]. This racemic ortho configuration makes it specifically suited as a system suitability standard for monitoring chromatographic resolution efficiency, rather than as a quantitative internal standard [2].

Stereochemistry Chiral Chromatography Analytical Selectivity

Perchlorate Salt Form: Stability and Solubility Advantages Over Free Base

Across the cotinine derivative class, perchlorate salt formation is established to enhance solid-state stability and aqueous solubility relative to free base forms . For trans-3'-Hydroxy Cotinine Perchlorate, the perchlorate salt exhibits a melting point approximately 106°C higher than its free base counterpart (209–210°C vs. 103–106°C), providing quantitative evidence of enhanced thermal stability . By class-level inference, (+/-)-ortho-Cotinine Perchlorate similarly benefits from improved handling stability and extended shelf life under recommended storage conditions (-20°C) [1].

Salt Selection Stability Enhancement Solubility Improvement

Analytical Reference Standard Purity: ≥98% Specification

(+/-)-ortho-Cotinine Perchlorate is supplied with a minimum purity specification of ≥98% as determined by HPLC, meeting the requirements for use as an analytical reference standard in method development and quality control applications . This purity level is documented by multiple reputable vendors including BOC Sciences and Santa Cruz Biotechnology [1]. The compound is classified under Standards; Nicotine Derivatives and Metabolites, consistent with its intended use in quantitative bioanalytical method validation [1].

Analytical Chemistry Quality Control Reference Standards

Optimal Application Scenarios for (+/-)-ortho-Cotinine Perchlorate (CAS 147732-32-9) Based on Product-Specific Evidence


Analytical Method Development for Nicotine Metabolite Profiling

In LC-MS/MS and HPLC method development for nicotine and cotinine quantification, (+/-)-ortho-Cotinine Perchlorate serves as a system suitability and resolution check standard. Its racemic ortho-isomeric structure produces a chromatographic peak that is resolved from endogenous S-(-)-cotinine and cotinine-d3 internal standards [1]. The solid-state perchlorate form enables precise gravimetric preparation of stock solutions with minimal weighing error, a critical advantage over the free base oil [2].

Internal Standardization for Biomonitoring Studies

In routine biomonitoring of nicotine metabolites in human biological matrices, (+/-)-ortho-Cotinine Perchlorate is utilized for internal standardization, as documented in supplier technical references [1]. The compound's solid physical form, storage stability at -20°C, and established solubility in methanol and water [2] make it suitable for preparation of long-term stable calibration standards, reducing between-batch variability in large cohort studies.

Chromatographic Resolution Verification in Chiral and Achiral Separations

The racemic ortho-isomer configuration of (+/-)-ortho-Cotinine Perchlorate provides a distinct analytical challenge for chromatographic system performance verification. In achiral reversed-phase LC methods, its retention time is shifted relative to the natural meta-substituted cotinine metabolites, enabling unambiguous assessment of column performance and mobile phase integrity without interference from endogenous compounds in biological samples [1]. This application leverages the compound's unique ortho-substitution pattern to serve as an orthogonal system check standard.

Reference Material for Pharmacokinetic and Metabolism Research

(+/-)-ortho-Cotinine Perchlorate is supplied as a cotinine derivative reference standard for use in pharmacokinetic and drug metabolism research [1]. Its documented purity (≥98%) and established molecular identity [2] qualify it as a reference material for qualitative identification of ortho-cotinine metabolites in in vitro microsomal incubation studies and in vivo metabolite profiling experiments, supporting structure elucidation and metabolic pathway mapping.

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